molecular formula C22H19FN2O3S B11329752 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B11329752
M. Wt: 410.5 g/mol
InChI Key: UWPUXGUSNAZWPV-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfone group, and a dibenzo-thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo-thiazine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfone group incorporation: This can be done through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent like acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but lacks the N-(1-phenylethyl)acetamide moiety.

    9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine: Lacks the acetamide group and the N-(1-phenylethyl) substituent.

Uniqueness

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide is unique due to the presence of both the fluorine atom and the N-(1-phenylethyl)acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H19FN2O3S/c1-15(16-7-3-2-4-8-16)24-22(26)14-25-20-12-11-17(23)13-19(20)18-9-5-6-10-21(18)29(25,27)28/h2-13,15H,14H2,1H3,(H,24,26)

InChI Key

UWPUXGUSNAZWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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